4'-Methoxyflavanone

描述

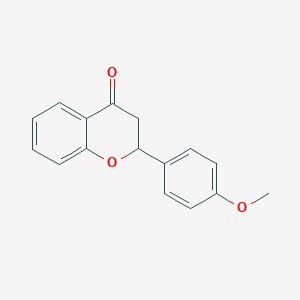

4'-methoxyflavanone is the parent member of the class of 4'-methoxyflavanones that is flavanone which is substituted by a methoxy group at the 4'-position.

This compound is a natural product found in Dianthus caryophyllus with data available.

作用机制

Target of Action

4’-Methoxyflavanone is a flavonoid compound . It is primarily targeted towards neurons . The compound plays a significant role in regulating metabolic disorders, preventing cardiovascular disease, and protecting neurons .

Mode of Action

The compound interacts with its targets (neurons) by inhibiting the accumulation of poly (ADP-ribose), a molecule that signals DNA damage . This interaction results in the prevention of neuronal cell death following chemically-induced DNA damage or NMDA excitation .

Result of Action

The primary result of 4’-Methoxyflavanone’s action is the protection of neurons. It achieves this by inhibiting the accumulation of poly (ADP-ribose) and preventing neuronal cell death following chemically-induced DNA damage or NMDA excitation .

生化分析

Biochemical Properties

4’-Methoxyflavanone interacts with various enzymes, proteins, and other biomolecules. It is a neuroprotective agent that inhibits the accumulation of poly (ADP-ribose) and neuronal cell death following chemically-induced DNA damage or NMDA excitation .

Cellular Effects

4’-Methoxyflavanone has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to protect against H2O2-induced cellular senescence by inducing SIRT1 and inhibiting phosphatidylinositol 3-kinase/Akt pathway activation .

Molecular Mechanism

The molecular mechanism of 4’-Methoxyflavanone involves its interaction with various biomolecules. It has been suggested that 4’-Methoxyflavanone might change how the body breaks down chemicals called hormones, potentially causing the body to have more of the hormone called testosterone .

生物活性

4'-Methoxyflavanone is a flavonoid compound that has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, focusing on its neuroprotective effects, anticancer properties, and interactions with biological membranes, supported by relevant research findings and data.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. A study conducted on HeLa and SH-SY5Y cell lines demonstrated that this compound can prevent cell death induced by the DNA-alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which is known to trigger parthanatos, a form of programmed cell death distinct from apoptosis . The study highlighted that this compound reduces the synthesis and accumulation of poly (ADP-ribose) polymer, thus protecting cortical neurons against excitotoxicity induced by NMDA (N-methyl-D-aspartate) receptors. This suggests potential applications in treating neurodegenerative diseases.

Anticancer Activity

This compound has also shown promising anticancer activity. In vitro studies have evaluated its cytotoxic effects against various cancer cell lines, including cervical (HeLa), colon (WiDr), and breast (T47D) cancer cells. The results indicated that it exhibits significant cytotoxicity, with IC50 values indicating potent activity against these cell lines .

Summary of Anticancer Activity

| Cell Line | IC50 Value (µg/mL) | Activity |

|---|---|---|

| HeLa | 12.80 | Moderate |

| WiDr | 19.57 | Moderate |

| T47D | 20.73 | Moderate |

The compound's effectiveness was further supported by findings that methoxylated flavonoids often outperform their unmethylated counterparts in terms of biological activity due to enhanced membrane permeability and reduced toxicity .

Interaction with Biological Membranes

The interaction of this compound with biological membranes has been extensively studied. It was found to localize primarily in the hydrophilic regions of lipid membranes without causing hemolysis of red blood cells, indicating a low toxicity profile . The compound's ability to modulate membrane fluidity and packing order suggests potential therapeutic applications in drug delivery systems.

Membrane Interaction Findings

- Hemolysis Assessment : No significant hemolysis was observed at concentrations up to 100 µM after 24 hours.

- Membrane Fluidity : Flavonoids like this compound increase lipid packing order while decreasing fluidity, which may enhance the stability of membrane-associated proteins.

Case Studies and Research Findings

Several case studies have illustrated the biological activity of this compound:

- Neuroprotection Against Parthanatos : A high-throughput screening identified 4'-methoxyflavone as a potent inhibitor of parthanatos, suggesting its potential as a neuroprotective agent in conditions such as Alzheimer's disease .

- Anticancer Efficacy : In vitro experiments demonstrated that derivatives of this compound exhibit significant cytotoxicity against multiple cancer cell lines, reinforcing its potential as an anticancer agent .

- Membrane Interaction Studies : Biophysical studies confirmed that the compound interacts favorably with lipid membranes, enhancing our understanding of its mechanism of action and paving the way for future therapeutic applications .

属性

CAS 编号 |

3034-08-0 |

|---|---|

分子式 |

C16H14O3 |

分子量 |

254.28 g/mol |

IUPAC 名称 |

(2S)-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3/t16-/m0/s1 |

InChI 键 |

QIUYUYOXCGBABP-INIZCTEOSA-N |

SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |

手性 SMILES |

COC1=CC=C(C=C1)[C@@H]2CC(=O)C3=CC=CC=C3O2 |

规范 SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 4'-Methoxyflavanone is C16H14O3. Its molecular weight is 254.28 g/mol. []

A: this compound can be characterized using various spectroscopic methods, including:* Nuclear Magnetic Resonance (NMR) spectroscopy: This technique helps determine the structure by analyzing the magnetic properties of atomic nuclei. Both 1H-NMR and 13C-NMR spectra are useful for characterizing this compound. [, , , ]* Infrared (IR) spectroscopy: This method identifies functional groups present in the molecule by analyzing its interactions with infrared light. [, ] * Mass spectrometry (MS): This technique helps determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of the compound. [, , ]

A: this compound is a flavanone, a class of flavonoids. Its core structure consists of two benzene rings (A and B) linked by a three-carbon chain forming an oxygen-containing heterocyclic ring (C). [, , , ]

A: The 4'-methoxy group refers to a methoxy group (-OCH3) attached to the fourth carbon (4') of the B ring in the flavanone structure. This substitution can influence the molecule's polarity, reactivity, and potential biological activity. [, , , ]

ANone: Research suggests that this compound and its derivatives may possess various biological activities:

- Antibacterial activity: Studies have shown that some flavanones, including structurally related compounds, demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA). []

- Antifungal activity: this compound has been identified in the leaves of Piper marginatum, a plant with known antifungal properties. []

- Antioxidant activity: Flavanones, as a class, are recognized for their antioxidant properties. [, , ]

ANone: The potential applications of this compound stem from its reported biological activities:

- Antimicrobial agent: Its potential against bacteria, especially drug-resistant strains like MRSA, warrants further investigation for developing novel antimicrobial agents. []

- Therapeutic agent: Further research is needed to explore its potential use in treating conditions where its antifungal or antioxidant properties might be beneficial. [, ]

A: this compound can be synthesized from 2′-hydroxy-3′,4′-methylenedioxy-4-methoxychalcone through a series of reactions involving thallium(III) acetate and a catalytic amount of perchloric acid. []

A: While specific SAR studies focusing on this compound are limited in the provided research, modifications to the flavanone structure, such as the introduction of prenyl groups or changes in the methylation pattern, can significantly influence biological activity. [, , ]

ANone: Researchers utilize various analytical techniques for studying this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC allows separation and quantification of this compound in complex mixtures, often coupled with UV or PDA detectors. [, , ]

- Thin Layer Chromatography (TLC): This technique offers a rapid and cost-effective way to separate and analyze this compound and related compounds. []

- Molecular Docking: Computational techniques like molecular docking are employed to predict the binding affinity and interactions of this compound with target proteins, aiding in understanding its potential mechanisms of action. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。